4-[(4-Fluorophenoxy)methyl]benzenethiol
Description
4-[(4-Fluorophenoxy)methyl]benzenethiol (C₁₃H₁₁FOS, molecular weight: 234.29 g/mol) is a substituted benzenethiol featuring a 4-fluorophenoxy methyl group at the para position of the benzene ring. The compound’s thiol (-SH) group and electron-withdrawing 4-fluorophenoxy substituent influence its reactivity, solubility, and applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
4-[(4-fluorophenoxy)methyl]benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMYOUOZCYVPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-[(4-Fluorophenoxy)methyl]benzenethiol involves specific synthetic routes and reaction conditions. These methods typically include the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides. The inclusion complexes are formed by incorporating the compound into the non-polar cavity of cyclodextrins . The determination of the inclusion formation constant and the analytical techniques to evidence host inclusion are crucial steps in this process .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenoxy)methyl]benzenethiol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions yield substituted compounds.
Scientific Research Applications
4-[(4-Fluorophenoxy)methyl]benzenethiol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenoxy)methyl]benzenethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of the targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., fluorine in 4-(4-fluorophenoxy)benzenethiol) increase the acidity of the thiol group, enhancing its nucleophilic reactivity in reactions like nucleophilic aromatic substitution (SNAr) .
- Steric hindrance (e.g., trimethyl groups) reduces reaction efficiency, as seen in porphyrin thioether synthesis where bulky thiols yielded <5–86% products .
- Electron-donating groups (e.g., methoxy) decrease thiol acidity, limiting utility in SNAr but improving stability in oxidative environments .
Physicochemical Properties
Insights :
- The 4-fluorophenoxy group enhances hydrophobicity, favoring solubility in organic solvents (e.g., ethanol, acetone) .
- Derivatives like 4-(4-fluorophenoxy)benzoic acid exhibit higher melting points due to hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
